molecular formula C24H28N4O6S B2581747 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide CAS No. 533870-31-4

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2581747
CAS No.: 533870-31-4
M. Wt: 500.57
InChI Key: LATMPCVMUBNZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a heterocyclic compound featuring three critical structural motifs:

  • 1,3,4-Oxadiazole core: A five-membered aromatic ring containing two nitrogen and one oxygen atom, substituted at the 5-position with a 2,4-dimethoxyphenyl group.
  • Benzamide scaffold: The central benzene ring is linked to a carboxamide group, providing hydrogen-bonding capacity and structural rigidity.
  • Sulfonamide-piperidine moiety: A sulfonyl group bridges the benzamide to a 3,5-dimethylpiperidine, a bicyclic amine that may improve lipophilicity and modulate pharmacokinetic properties like blood-brain barrier penetration.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6S/c1-15-11-16(2)14-28(13-15)35(30,31)19-8-5-17(6-9-19)22(29)25-24-27-26-23(34-24)20-10-7-18(32-3)12-21(20)33-4/h5-10,12,15-16H,11,13-14H2,1-4H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATMPCVMUBNZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the dimethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the sulfonyl group: This is usually done via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Coupling with the piperidine derivative: This final step often involves amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains, including Mycobacterium tuberculosis, has been highlighted in studies. The minimal inhibitory concentration (MIC) for certain derivatives has been reported as low as 0.016 μg/mL, indicating strong potential as a lead compound for developing new antimycobacterial agents.

Anticancer Applications

The compound has also shown promise in anticancer research. A study involving a series of synthesized oxadiazole derivatives indicated significant cytotoxicity against glioblastoma cell lines. The results from colony formation assays and TUNEL assays confirmed that certain derivatives induced apoptosis in cancer cells by damaging DNA .

Antimicrobial Effects Against Resistant Strains

A comprehensive study evaluated the efficacy of the compound against resistant strains of Mycobacterium tuberculosis. The findings suggested that the compound could serve as a potential candidate for developing new treatments against drug-resistant tuberculosis.

Anticancer Efficacy in Glioblastoma Models

In vitro studies assessed the cytotoxic effects of various derivatives on glioblastoma cell lines. Results indicated that compounds derived from N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide exhibited significant inhibition of cell proliferation and induced apoptosis through DNA damage mechanisms .

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites, thereby exerting its biological effects.

Comparison with Similar Compounds

Heterocyclic Core Influence

  • Oxadiazole vs. Triazole : The target compound’s 1,3,4-oxadiazole core (two nitrogen atoms) offers greater metabolic stability compared to 1,2,4-triazole derivatives (three nitrogen atoms), as seen in Compound A0071016 . Triazoles, however, may exhibit stronger π-π stacking due to additional nitrogen atoms.
  • Hybrid Structures : Analogs combining oxadiazole with pyrazole () or imidazole () demonstrate enhanced anthelmintic activity, likely due to increased hydrogen-bonding and hydrophobic interactions .

Substituent Effects

  • Aryl Groups : The target compound’s 2,4-dimethoxyphenyl group provides electron-donating effects, contrasting with the electron-withdrawing 2,4-dinitrophenyl in ’s pyrazole-oxadiazole hybrids. The latter’s nitro groups may enhance reactivity but reduce bioavailability due to polarity .
  • Sulfonamide Linkers : The dimethylpiperidine-sulfonyl group in the target compound likely improves lipophilicity and membrane permeability compared to simpler sulfonamides. In contrast, ’s compound uses a thioether linkage, which may reduce oxidative stability .

Pharmacokinetic Considerations

  • Piperidine vs.
  • Methoxy vs. Methyl Groups : The dimethoxy substituents may confer better solubility in polar solvents compared to the 4-methylphenyl group in ’s compound, which prioritizes hydrophobic interactions .

Research Implications and Gaps

Further studies should:

  • Evaluate its efficacy against nematodes (e.g., Perituma posthuma) using protocols from .
  • Compare solubility and permeability with triazole-thiophene analogs .
  • Explore synthetic modifications, such as replacing dimethylpiperidine with pyrrolidine, to assess pharmacokinetic trade-offs.

Biological Activity

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on various research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a 1,3,4-oxadiazole ring and a piperidine moiety. The synthesis typically involves multi-step processes starting from hydrazides and carboxylic acid derivatives to form the oxadiazole core. Subsequent reactions introduce the piperidine and sulfonyl groups to yield the final product.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism involves the inhibition of key cellular pathways associated with cell growth and proliferation. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

Antibacterial Properties

The compound has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies reveal that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Comparative Biological Activity

CompoundActivity TypeTarget OrganismsMechanism of Action
This compoundAntiproliferativeCancer cell linesApoptosis induction
Similar Oxadiazole DerivativesAntibacterialS. aureus, E. coliCell wall synthesis inhibition
Other Piperidine DerivativesAntifungalVarious fungiDisruption of membrane integrity

Case Studies

  • Anticancer Studies : A study conducted by researchers showed that the compound inhibited the proliferation of breast cancer cells in vitro by modulating cell cycle regulators and inducing apoptosis through caspase activation. The IC50 values were significantly lower than those of standard chemotherapeutics used in clinical settings .
  • Antibacterial Efficacy : In a screening study involving multiple bacterial strains, the compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics like vancomycin against resistant strains of S. aureus. This positions it as a potential candidate for further development in treating bacterial infections .

Future Directions in Research

The promising biological activities of this compound warrant further exploration into its pharmacokinetics and toxicity profiles. Future studies should focus on:

  • In Vivo Studies : To evaluate the therapeutic efficacy and safety in animal models.
  • Mechanistic Studies : To elucidate the precise molecular targets and pathways involved in its biological activity.
  • Formulation Development : To enhance bioavailability and target delivery systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the 1,3,4-oxadiazole core in this compound?

  • The 1,3,4-oxadiazole ring can be synthesized via cyclization of acylhydrazides using dehydrating agents like POCl₃ or PCl₅. Optimize reaction time (8–12 hours) and temperature (80–100°C) to balance yield and purity. Confirm intermediates via TLC and IR spectroscopy to detect carbonyl stretching (1650–1750 cm⁻¹) .

Q. How can researchers validate the purity of intermediates during multi-step synthesis?

  • Use orthogonal analytical methods:

  • HPLC with a C18 column (acetonitrile/water gradient, 0.1% formic acid).
  • Mass spectrometry (HRMS) to confirm molecular ions within 3 ppm error.
  • ¹H/¹³C NMR to detect residual solvents or unreacted starting materials .

Q. What preliminary assays are suitable for screening biological activity?

  • Conduct in vitro antimicrobial testing using broth microdilution (CLSI guidelines) for MIC determination. For antitumor activity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Include positive controls (e.g., doxorubicin) and validate results in triplicate .

Advanced Research Questions

Q. How can computational methods improve reaction efficiency for this compound’s sulfonamide moiety?

  • Employ quantum chemical calculations (e.g., DFT) to model transition states and optimize reaction pathways. Pair this with statistical experimental design (e.g., Box-Behnken) to reduce trials. For example, vary sulfonyl chloride equivalents (1.2–1.5), base (Et₃N vs. DIPEA), and solvent (DCM vs. THF) to maximize yield (>85%) .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Perform ADME profiling to assess bioavailability (e.g., Caco-2 permeability, metabolic stability in liver microsomes). If in vitro activity is high but in vivo efficacy is low, consider prodrug modification of the 3,5-dimethylpiperidine group to enhance solubility. Cross-validate using pharmacokinetic studies in rodent models .

Q. How to differentiate the compound’s selectivity for kinase targets versus off-target effects?

  • Use kinase profiling panels (e.g., Eurofins KinaseProfiler) at 1 µM concentration. Apply cheminformatics tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities. Validate via SPR (surface plasmon resonance) to measure dissociation constants (KD). Compare with structural analogs to identify critical substituent interactions .

Q. What advanced spectroscopic techniques confirm the stereochemical integrity of the 3,5-dimethylpiperidine group?

  • 2D NOESY NMR to detect spatial proximity between methyl groups and adjacent protons.
  • VCD (vibrational circular dichroism) for absolute configuration determination.
  • X-ray crystallography (if single crystals are obtainable) to resolve bond angles and torsional strain .

Methodological Guidance for Common Challenges

Addressing low yields in the final coupling step:

  • Screen coupling agents (e.g., HATU vs. EDCI/HOBt) in anhydrous DMF. Pre-activate the carboxylic acid (30 min, 0°C) before adding the amine nucleophile. Monitor via LC-MS to detect premature hydrolysis .

Interpreting conflicting cytotoxicity data across cell lines:

  • Normalize data to cell viability controls (e.g., ATP assays). Use synergy analysis (Chou-Talalay method) if combined with other drugs. Evaluate mitochondrial membrane potential (JC-1 staining) to distinguish apoptosis from necrosis .

Validating target engagement in complex biological matrices:

  • Apply CETSA (cellular thermal shift assay) to confirm target binding in lysates. Combine with SILAC (stable isotope labeling) for quantitative proteomics to identify off-target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.